4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol
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Overview
Description
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 4-(trifluoromethyl)benzaldehyde and nitroethane in the presence of a base such as potassium carbonate yields the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding amine.
Hydrolysis: The final step involves the hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-[(4-trifluoromethyl)phenyl]amino]butan-1-ol: This compound has a similar structure but with a methyl group instead of an amino group.
4-Amino-3-(trifluoromethyl)phenol: This compound lacks the butanol chain but shares the trifluoromethyl and amino groups.
Uniqueness
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This compound is being investigated for its potential biological activities, including effects on neurological disorders and interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group, a butanol chain, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can modulate the activity of proteins involved in various pathways, which may lead to therapeutic effects. For instance, it has been noted that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition compared to their non-fluorinated counterparts .
Anticholinesterase Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with similar structural motifs have shown IC50 values indicating moderate inhibitory activity against these enzymes, which are crucial in the treatment of Alzheimer's disease .
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Similar Compound A | 19.2 | 13.2 |
Similar Compound B | 10.4 | 7.7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that derivatives exhibit varying levels of activity against Staphylococcus aureus and Enterococcus faecalis, with some derivatives demonstrating significant potency comparable to standard antibiotics .
Compound | MIC (μM) against S. aureus | MIC (μM) against E. faecalis |
---|---|---|
This compound | TBD | TBD |
Compound C | 0.070 | 4.66 |
Compound D | 8.95 | 35.8 |
Case Studies
Several case studies have explored the biological implications of structurally similar compounds:
- Neurological Disorders : In a study focusing on compounds with trifluoromethyl groups, it was found that these compounds could effectively inhibit AChE, which is pivotal in managing cognitive decline associated with Alzheimer's disease .
- Antimicrobial Efficacy : Research demonstrated that certain derivatives of this class showed broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
- Cytotoxicity : The cytotoxic effects were assessed using human monocytic leukemia cell lines, revealing that modifications in lipophilicity significantly influenced the anticancer activity of these compounds .
Properties
IUPAC Name |
4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTKQNMZNSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1468899-79-7 |
Source
|
Record name | 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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